SB 297006

Übersicht

Beschreibung

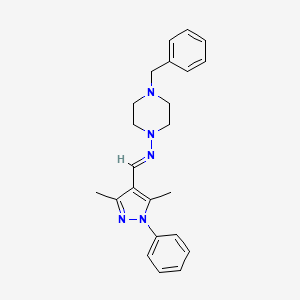

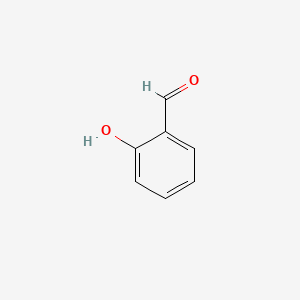

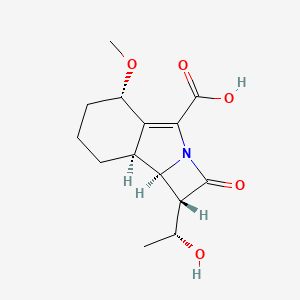

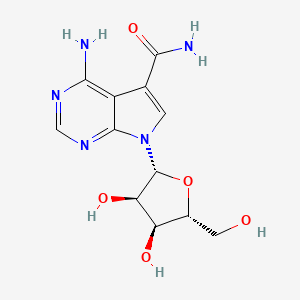

SB 297006 is a potent and selective antagonist of the C-C chemokine receptor 3 (CCR3). It is known for its ability to inhibit the recruitment and migration of eosinophils, which are white blood cells involved in allergic reactions and asthma . The compound has a molecular formula of C18H18N2O5 and a molecular weight of 342.35 g/mol .

Wissenschaftliche Forschungsanwendungen

SB 297006 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Referenzverbindung in der Untersuchung von Chemokinrezeptor-Antagonisten verwendet.

Industrie: Wird bei der Entwicklung neuer Therapeutika eingesetzt, die auf Chemokinrezeptoren abzielen.

5. Wirkmechanismus

This compound entfaltet seine Wirkungen durch selektive Bindung an den C-C-Chemokinrezeptor 3 (CCR3), wodurch die Interaktion des Rezeptors mit seinen natürlichen Liganden wie Eotaxin, Eotaxin-2 und Monocyten-Chemoattraktansprotein-4 (MCP-4) blockiert wird . Diese Hemmung verhindert die Aktivierung und Migration von Eosinophilen, wodurch Entzündungen und allergische Reaktionen reduziert werden .

Ähnliche Verbindungen:

SB 328437: Ein weiterer CCR3-Antagonist mit ähnlichen Eigenschaften, aber unterschiedlicher Selektivität und Potenz.

Einzigartigkeit von this compound: This compound ist einzigartig aufgrund seiner hohen Selektivität für CCR3 gegenüber anderen Chemokinrezeptoren, einschließlich CXCR1, CXCR2, CCR1 und CCR7 . Diese Selektivität macht es zu einem wertvollen Werkzeug bei der Untersuchung von CCR3-vermittelten Wegen und der Entwicklung gezielter Therapien für allergische Erkrankungen .

Biochemische Analyse

Biochemical Properties

SB 297006 is a highly potent and selective CCR3 antagonist with an IC50 value of 2.5 μM . It displays 250-fold selectivity for CCR3 over other chemokine receptors such as CXCR1, CXCR2, CCR1, and CCR7 . The compound inhibits calcium mobilization induced by eotaxin, eotaxin-2, and MCP-4 in human eosinophils, with IC50 values of 210, 90, and 80 nM, respectively . This compound interacts with CCR3 by binding to the receptor and preventing its activation by natural ligands, thereby inhibiting downstream signaling pathways involved in eosinophil migration and activation .

Cellular Effects

This compound has significant effects on various cell types, particularly eosinophils and Th2 lymphocytes. By antagonizing CCR3, this compound inhibits the migration and activation of eosinophils in response to chemokines such as eotaxin and MCP-4 . This results in reduced eosinophil accumulation in tissues, which is beneficial in conditions like asthma and allergic inflammation . Additionally, this compound suppresses the accumulation of Th2 lymphocytes in the lungs, further contributing to its anti-inflammatory effects .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the CCR3 receptor, which prevents the receptor from interacting with its natural ligands . This inhibition blocks the activation of downstream signaling pathways that are responsible for calcium mobilization and eosinophil migration . By preventing these interactions, this compound effectively reduces the inflammatory response mediated by eosinophils and Th2 lymphocytes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at +4°C for up to 12 months . Its activity may decrease over time if not stored properly. Long-term studies have shown that this compound can maintain its inhibitory effects on eosinophil migration and activation for extended periods, provided it is stored and handled correctly .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively inhibits eosinophil migration and reduces inflammation without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including potential impacts on other cell types and tissues . It is crucial to determine the optimal dosage to balance efficacy and safety in therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors . The compound is metabolized primarily in the liver, where it undergoes biotransformation to produce active and inactive metabolites . These metabolic processes can influence the compound’s efficacy and duration of action in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as inflamed tissues, where it can exert its therapeutic effects . The distribution of this compound is influenced by factors such as tissue permeability and the presence of binding proteins .

Subcellular Localization

This compound is localized to specific subcellular compartments, including the plasma membrane where CCR3 receptors are expressed . The compound’s activity is dependent on its ability to reach and bind to these receptors, which is facilitated by targeting signals and post-translational modifications . Proper localization is essential for this compound to effectively inhibit CCR3-mediated signaling pathways .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents such as ethanol and dimethyl sulfoxide (DMSO), and the reactions are carried out under controlled temperatures and pH levels .

Industrial Production Methods: While specific industrial production methods for SB 297006 are not widely documented, the compound is generally produced in research laboratories using the aforementioned synthetic routes. The purity of the compound is ensured through high-performance liquid chromatography (HPLC) and other analytical techniques .

Analyse Chemischer Reaktionen

Arten von Reaktionen: SB 297006 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Nitrogruppe in der Verbindung kann unter bestimmten Bedingungen zu einer Aminogruppe reduziert werden.

Substitution: Die Benzoylgruppe kann durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Reagenzien sind Wasserstoffgas und Palladium auf Kohlenstoff (Pd/C) als Katalysator.

Substitution: Reagenzien wie Natriumhydroxid (NaOH) und andere Nukleophile werden verwendet.

Hauptprodukte:

Reduktion der Nitrogruppe: Produziert N-Benzoyl-4-amino-L-phenylalaninethylester.

Substitution der Benzoylgruppe: Produziert verschiedene substituierte Phenylalaninderivate.

Wirkmechanismus

SB 297006 exerts its effects by selectively binding to the C-C chemokine receptor 3 (CCR3), thereby blocking the receptor’s interaction with its natural ligands such as eotaxin, eotaxin-2, and monocyte chemotactic protein-4 (MCP-4) . This inhibition prevents the activation and migration of eosinophils, reducing inflammation and allergic responses .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of SB 297006: this compound is unique due to its high selectivity for CCR3 over other chemokine receptors, including CXCR1, CXCR2, CCR1, and CCR7 . This selectivity makes it a valuable tool in studying CCR3-mediated pathways and developing targeted therapies for allergic diseases .

Eigenschaften

IUPAC Name |

ethyl (2S)-2-benzamido-3-(4-nitrophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5/c1-2-25-18(22)16(19-17(21)14-6-4-3-5-7-14)12-13-8-10-15(11-9-13)20(23)24/h3-11,16H,2,12H2,1H3,(H,19,21)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEZXGSZPWXRHIN-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58816-69-6 | |

| Record name | 58816-69-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

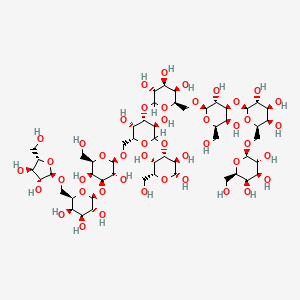

![2-(6-carboxy-2,3,4-trihydroxyphenyl)-6-[5-[[(27E)-17-[[6,7,8,11,12,13,22-heptahydroxy-21-(hydroxymethyl)-3,16-dioxo-2,17,20-trioxatetracyclo[16.3.1.04,9.010,15]docosa-4,6,8,10,12,14-hexaen-19-yl]oxycarbonyl]-7,8,9,12,19,36,37,38,41,42,43-undecahydroxy-4,25,33,46-tetraoxo-3,14,21,26,29,32,47-heptaoxaoctacyclo[29.16.0.05,10.011,24.013,22.015,20.034,39.040,45]heptatetraconta-5,7,9,11,13(22),15,17,19,23,27,34,36,38,40,42,44-hexadecaen-30-yl]oxycarbonyl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxybenzoic acid](/img/structure/B1680761.png)